
6-Tert-butyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Tert-butyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride, commonly known as TBSF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBSF is a sulfonyl fluoride derivative that has been used in various chemical reactions and biological assays.
作用機序
TBSF acts as an irreversible inhibitor of serine hydrolases by forming a covalent bond with the active site serine residue. TBSF reacts with the hydroxyl group of the serine residue, resulting in the formation of a stable sulfonyl enzyme intermediate. This interaction blocks the enzyme's activity, making it a useful tool for studying the function of serine hydrolases.
Biochemical and Physiological Effects:
TBSF has been shown to have a wide range of biochemical and physiological effects. TBSF has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the function of the nervous system. TBSF has also been shown to inhibit the activity of fatty acid amide hydrolase, an enzyme that regulates the endocannabinoid system. TBSF has been used to study the role of serine hydrolases in various biological processes, including inflammation and cancer.
実験室実験の利点と制限
One of the main advantages of TBSF is its high reactivity and specificity towards serine hydrolases. TBSF is also relatively easy to synthesize and purify, making it a useful tool for studying the function of serine hydrolases. However, TBSF has some limitations, including its irreversible inhibition of enzymes, which can make it difficult to study enzyme kinetics. Additionally, TBSF can react with other nucleophiles in biological systems, leading to non-specific labeling.
将来の方向性
There are several future directions for the use of TBSF in scientific research. One direction is the development of TBSF-based inhibitors for the treatment of various diseases, including cancer and inflammation. Another direction is the use of TBSF in the development of new fluorescent probes for the detection of reactive oxygen species and proteases. Additionally, TBSF can be used in the development of new chemical tools for studying the function of serine hydrolases in biological systems.
Conclusion:
In conclusion, 6-Tert-butyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a useful tool for studying the function of serine hydrolases in biological systems. TBSF can be synthesized using various methods and has been used in various chemical reactions and biological assays. TBSF acts as an irreversible inhibitor of serine hydrolases and has a wide range of biochemical and physiological effects. Although TBSF has some limitations, it has several advantages, making it a useful tool for scientific research. There are several future directions for the use of TBSF in scientific research, including the development of TBSF-based inhibitors and new chemical tools for studying the function of serine hydrolases.
合成法
TBSF can be synthesized using various methods. One of the most commonly used methods is the reaction of tert-butyl 4-chloro-3,5-dimethylbenzoate with 2,3-dihydro-1H-isoquinoline-5-sulfonic acid in the presence of potassium carbonate and potassium iodide. The reaction yields TBSF as a white solid, which can be purified using recrystallization.
科学的研究の応用
TBSF has been widely used in scientific research as a reagent in various chemical reactions and biological assays. TBSF has been used in the synthesis of sulfonyl fluoride-based inhibitors of serine hydrolases, such as acetylcholinesterase and fatty acid amide hydrolase. TBSF has also been used in the synthesis of fluorescent probes for the detection of reactive oxygen species and proteases.
特性
IUPAC Name |
6-tert-butyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c1-13(2,3)12-5-4-11-9-15(18(14,16)17)7-6-10(11)8-12/h4-5,8H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHDRZDHAFZAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CN(CC2)S(=O)(=O)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2971331.png)
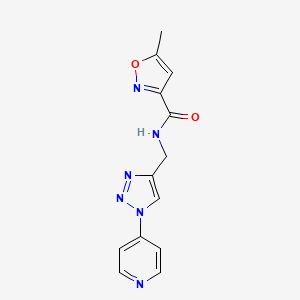
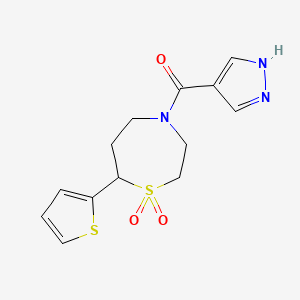
![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide](/img/structure/B2971337.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2971338.png)
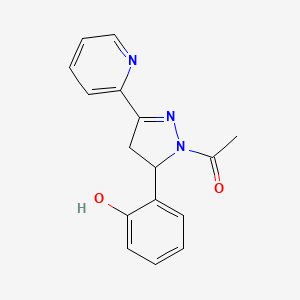
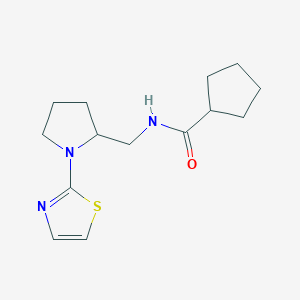
![Ethyl 9-chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2971342.png)
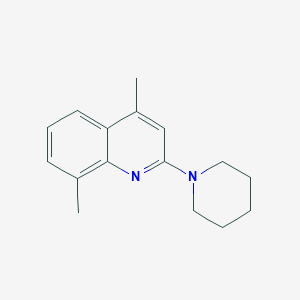

![1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine](/img/structure/B2971347.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide](/img/structure/B2971349.png)
![Ethyl 4-(7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamido)benzoate](/img/structure/B2971354.png)